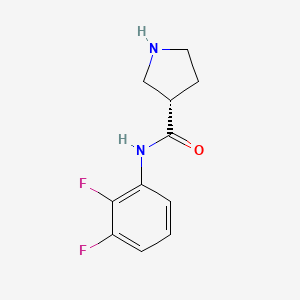![molecular formula C11H13N3O2 B7646732 4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one, also known as PHT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a triazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
作用机制
The mechanism of action of 4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one is thought to involve its binding to GABA receptors, leading to an increase in the activity of these receptors and a subsequent decrease in neuronal activity. This mechanism has been found to be particularly effective in the treatment of conditions such as epilepsy, where excessive neuronal activity can lead to seizures.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the ability to modulate the activity of GABA receptors, inhibit the activity of certain enzymes, and reduce the production of reactive oxygen species. These effects have been found to be particularly useful in the treatment of a range of conditions, including epilepsy, Parkinson's disease, and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one in lab experiments is its potent activity as a GABA receptor agonist, which makes it a valuable tool for studying the mechanisms of these receptors and their potential as targets for drug development. However, one of the main limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research on 4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one, including the development of more effective synthesis methods, the study of its potential as a treatment for a range of neurological conditions, and the investigation of its potential as a tool for studying the mechanisms of GABA receptors and other neuronal targets. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties and a wider range of applications in scientific research.
合成方法
The synthesis of 4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one can be achieved through a number of different methods, including the reaction of 4-ethyl-3-formyl-1H-1,2,4-triazole with (R)-phenylglycinol in the presence of a catalyst. This method has been found to be effective in producing high yields of this compound with relatively low levels of impurities.
科学研究应用
4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one has been found to have a range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of this compound is in the study of GABA receptors, which are involved in the regulation of neuronal activity in the brain. This compound has been found to be a potent agonist of GABA receptors, making it a valuable tool for studying the mechanisms of these receptors and their potential as targets for drug development.
属性
IUPAC Name |
4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-14-10(12-13-11(14)16)9(15)8-6-4-3-5-7-8/h3-7,9,15H,2H2,1H3,(H,13,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGCWJBWNAILV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NNC1=O)[C@@H](C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B7646659.png)

![[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7646689.png)
![N-{(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B7646692.png)
![(4-Chlorophenyl) 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetate](/img/structure/B7646698.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)
![2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B7646719.png)
![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)